chloro(1H-indol-3-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(1H-indol-3-yl)mercury: is a compound that features a mercury atom bonded to a chloro group and an indole moiety. Indole is a significant heterocyclic system found in many natural products and drugs, known for its wide-ranging biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloro(1H-indol-3-yl)mercury typically involves the reaction of indole derivatives with mercury(II) chloride. One common method includes the reaction of 1H-indole-3-carbaldehyde with mercury(II) chloride in the presence of a suitable solvent under controlled temperature conditions . The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of mercury(II) chloride as a starting material is common, and the reaction conditions are optimized for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: Chloro(1H-indol-3-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The indole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Complexation Reactions: The mercury atom can form complexes with other ligands, influencing the compound’s reactivity and stability.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium thiocyanate can be used to replace the chloro group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated or thiocyanated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the indole moiety .
Scientific Research Applications
Chemistry: Chloro(1H-indol-3-yl)mercury is used as a reagent in organic synthesis, particularly in the formation of indole-based compounds. Its unique reactivity due to the presence of mercury makes it valuable in certain synthetic pathways .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. The indole moiety is known for its biological activity, and the addition of mercury can influence these interactions .
Medicine: While the use of mercury-containing compounds in medicine is limited due to toxicity concerns, this compound may be explored for its potential therapeutic applications in controlled settings. Research is ongoing to understand its effects and potential benefits .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions. Its unique properties make it suitable for specialized industrial processes .
Mechanism of Action
The mechanism of action of chloro(1H-indol-3-yl)mercury involves its interaction with molecular targets through the indole moiety and the mercury atom. The indole moiety can interact with various receptors and enzymes, influencing biological pathways. The mercury atom can form complexes with biomolecules, affecting their function and stability . The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding the compound’s effects at the molecular level .
Comparison with Similar Compounds
(1H-indol-3-yl)methylmercury: Similar structure but with a methyl group instead of a chloro group.
(1H-indol-3-yl)mercury(II) acetate: Contains an acetate group instead of a chloro group.
(1H-indol-3-yl)mercury(II) bromide: Contains a bromide group instead of a chloro group.
Uniqueness: Chloro(1H-indol-3-yl)mercury is unique due to the presence of the chloro group, which influences its reactivity and interactions. The chloro group can be readily substituted, providing a versatile platform for further chemical modifications. Additionally, the combination of the indole moiety and mercury atom imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
26340-46-5 |
---|---|
Molecular Formula |
C8H6ClHgN |
Molecular Weight |
352.18 g/mol |
IUPAC Name |
chloro(1H-indol-3-yl)mercury |
InChI |
InChI=1S/C8H6N.ClH.Hg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-4,6,9H;1H;/q;;+1/p-1 |
InChI Key |
TYJDLGLRDURXHI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.